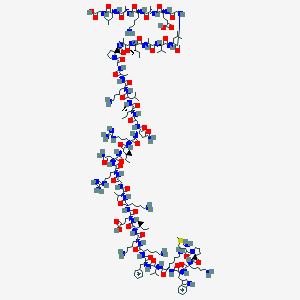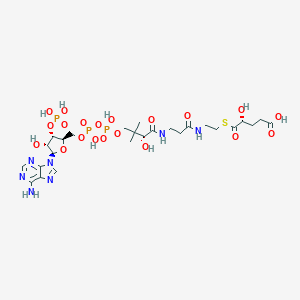
(2S,3R,4S,5S,6R)-2-(2-Chloro-4-nitrophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of structurally similar compounds involves multiple steps, starting from basic organic substrates to achieve the desired configuration and functional groups. For example, Liu et al. (2008) developed a convenient approach for preparing a compound with a similar structure, using 4-bromo-2-(bromomethyl)-1-chlorobenzene as a starting point, achieving the target compound through a four-step synthesis while avoiding undesired isomers (Liu et al., 2008).
Molecular Structure Analysis
Molecular structure analysis often involves theoretical and experimental methods, including X-ray diffraction and NMR spectroscopy, to determine the arrangement of atoms within the molecule. For instance, the synthesis and characterization of derivatives of tetrahydro-2H-pyran compounds have been extensively studied, providing insights into the stereochemistry and electronic properties of such molecules (Hijji et al., 2021).
Applications De Recherche Scientifique
Synthesis and Applications
- Synthesis Processes : A convenient synthesis method for related compounds has been developed, avoiding undesired ortho-products (Liu, Li, Lu, & Miao, 2008). This process, involving a series of steps from specific bromo-chlorobenzenes, is crucial for producing high-purity target compounds.
- Improved Preparation Techniques : Novel approaches for preparing closely related C-aryl glucoside inhibitors have been developed (Liu, Li, & Lu, 2008). These techniques enhance the synthesis efficiency and yield, essential for practical applications in various fields.
Chemical Applications
- Catalyst Synthesis : The compound has been used in synthesizing environmentally friendly catalysts for specific organic reactions, such as the formation of bis(1,2-dihydro-4-hydroxy-2-oxoquinolin-3-yl)methanes (Aghazadeh & Nikpassand, 2019). This indicates its potential in green chemistry applications.
- Molecular Synthesis : It's also used as a substrate in synthesizing Schiff base derivatives with potential applications in molecular interactions and spectroscopic characterization (Hijji et al., 2021).
Pharmaceutical Research
- Drug Development : Research has shown its derivatives as dual inhibitors of sodium glucose co-transporter proteins, highlighting its significance in medicinal chemistry for treating conditions like diabetes (Xu et al., 2020).
- Pharmacokinetics Studies : The compound's derivatives have been characterized in vitro, providing insights into their metabolic profiles, permeability, and pharmacokinetics (Obermeier et al., 2010).
Safety And Hazards
The compound has a GHS07 pictogram, indicating that it can be harmful if swallowed . The safety information includes the following precautionary statements: P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
(2S,3R,4S,5S,6R)-2-(2-chloro-4-nitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO8/c13-6-3-5(14(19)20)1-2-7(6)21-12-11(18)10(17)9(16)8(4-15)22-12/h1-3,8-12,15-18H,4H2/t8-,9-,10+,11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCVBKZRKNFZOD-RMPHRYRLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595373 | |
| Record name | 2-Chloro-4-nitrophenyl beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R,4S,5S,6R)-2-(2-Chloro-4-nitrophenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol | |
CAS RN |
120221-14-9 | |
| Record name | 2-Chloro-4-nitrophenyl β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120221-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-nitrophenyl beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Ethanone, 1-bicyclo[4.2.0]oct-3-en-1-yl-(9CI)](/img/structure/B53770.png)






